N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide
Description
N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a mercapto (-SH) group at position 5, a methyl group at position 4, and a 3-methylbenzamide moiety linked via a methylene bridge. The 1,2,4-triazole scaffold is widely recognized in medicinal chemistry for its versatility, contributing to diverse pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory effects . The mercapto group enhances reactivity through hydrogen bonding and metal coordination, while the benzamide moiety may influence lipophilicity and target binding .
Properties
IUPAC Name |
3-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-4-3-5-9(6-8)11(17)13-7-10-14-15-12(18)16(10)2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBHTISRWCZCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- N-[(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide (): The sulfonamide group introduces stronger acidity (pKa ~10) compared to benzamide (pKa ~13–15), affecting solubility and membrane permeability. Sulfonamides are also known for enhanced enzyme inhibition, as seen in antimicrobial agents .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent (R) | LogP* | Bioactivity Notes |
|---|---|---|---|
| Target Compound | -SH | ~2.1 | High metal coordination potential |
| 3-Fluoro-N-(5-SMe-triazol-3-yl)-benzamide | -SMe | ~2.8 | Improved lipophilicity |
| N-Methylbenzenesulfonamide derivative | -SO₂NMe | ~1.5 | Enhanced enzyme inhibition |
*Estimated using fragment-based methods.
Benzamide-Linked Heterocycles with Alternative Cores
Thiadiazole vs. Triazole Cores
Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () exhibit reduced aromaticity in the thiadiazole ring compared to triazoles, influencing electronic properties. Thiadiazoles often show lower metabolic stability due to ring-opening reactions but may exhibit stronger π-π stacking with biological targets .
Pyridazinone-Triazole Hybrids ()
The study of 2-(5-mercapto-4-phenyl-triazol-3-ylmethyl)-6-p-tolyl-pyridazinone highlights the impact of fused heterocycles.
Table 2: Heterocyclic Core Comparisons
*Inferred from triazole derivatives in .
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